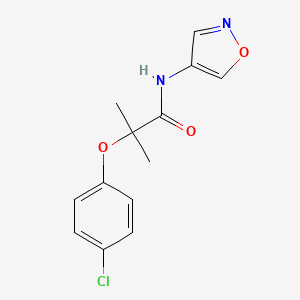
2-(4-chlorophenoxy)-N-(isoxazol-4-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(isoxazol-4-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenols
Chlorophenols, sharing a structural similarity with the chlorophenoxy part of the molecule, are explored for their environmental presence, especially in processes like Municipal Solid Waste Incineration (MSWI). Research by Peng et al. (2016) discusses chlorophenols as precursors to dioxins in MSWI, pointing to their formation through incomplete combustion and their role in air pollution control devices (Peng et al., 2016).
Herbicide Toxicity and Environmental Persistence
The compound's similarity to herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) invites comparisons in studies concerning the environmental and toxicological profiles of such chemicals. Zuanazzi et al. (2020) provide a scientometric review on 2,4-D, summarizing its worldwide use and implications for human and ecosystem health, showcasing the importance of understanding the behavior and impact of similar compounds (Zuanazzi et al., 2020).
Antimicrobial and Toxicological Concerns
Compounds like triclosan, related through their use in consumer products and potential for environmental contamination, are studied for their toxicity and degradation pathways. Bedoux et al. (2012) review triclosan's occurrence, its persistence in the environment, and its transformation into more toxic compounds, highlighting the ecological and health risks associated with such persistent organic pollutants (Bedoux et al., 2012).
Mechanisms of Dioxin Formation
The formation, chlorination, and destruction of dioxins, as detailed by Altarawneh et al. (2009), are crucial for understanding the environmental fate of chlorinated compounds. This research underscores the complexity of pathways leading to the formation of highly toxic dioxins in combustion processes, relevant to the broader implications of chlorophenoxy compounds' environmental impact (Altarawneh et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-13(2,12(17)16-10-7-15-18-8-10)19-11-5-3-9(14)4-6-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRJHCWDXNAECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CON=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
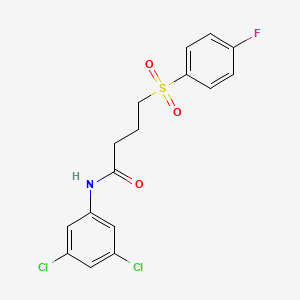
![5-chloro-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2992861.png)

![N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992863.png)
![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2992864.png)
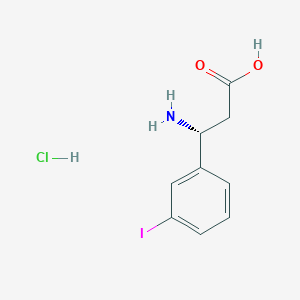
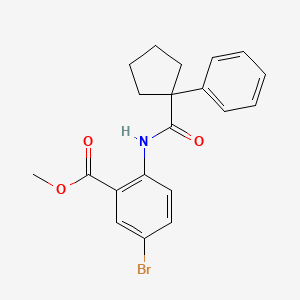
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992867.png)
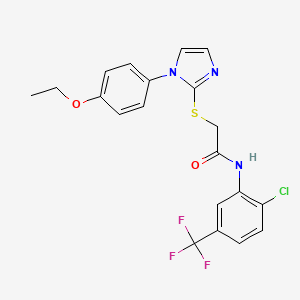
![2-chloro-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]propanamide hydrochloride](/img/structure/B2992870.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2992879.png)
![N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2992880.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2992882.png)
